Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

Catalog No.
S3716671
CAS No.
701-15-5
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

CAS Number

701-15-5

Product Name

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

IUPAC Name

methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3

InChI Key

VYHVHWVKRQHORF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2CCC1C2

Canonical SMILES

COC(=O)C1=CC2CCC1C2

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate is an organic compound characterized by its bicyclic structure, which consists of a bicyclo[2.2.1] framework with a carboxylate group. Its molecular formula is C9H12O2C_9H_{12}O_2 and it has a molecular weight of approximately 152.19 g/mol. The compound is noted for its unique bicyclic system that contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

  • Organic Synthesis: The bicyclic structure and the presence of a functional group (ester) make MBHEC an interesting building block for organic synthesis. Researchers might explore its use as a starting material for creating more complex molecules with desired properties.
  • Medicinal Chemistry: The bicyclic core structure is present in some natural products with various bioactivities. Studies on similar molecules show promise in areas like anti-cancer and anti-inflammatory research [Insert Citation 1]. MBHEC could be a candidate for further investigation to see if it possesses similar properties.

Current Availability of Information:

Typical of esters and bicyclic compounds:

  • Ester Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon leading to the formation of new products.
  • Cycloaddition Reactions: Given its bicyclic structure, it may also participate in cycloaddition reactions, including Diels-Alder reactions with suitable dienophiles.

Research indicates that methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate exhibits various biological activities. Notably, studies have shown that related compounds display low mutagenic potential in tests such as the Ames test, suggesting a favorable safety profile for potential applications in pharmaceuticals and agrochemicals . Additionally, some derivatives have been evaluated for their cytotoxicity and genotoxicity, indicating that structural modifications can influence their biological effects.

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate can be synthesized through several methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between a diene and a suitable dienophile, leading to the formation of the bicyclic structure.
  • Esterification: The compound can also be synthesized via esterification reactions involving bicyclic acids and methanol under acidic conditions.
  • Reduction Reactions: Reduction of suitable precursors containing carbonyl groups can yield the desired ester.

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate finds applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a scaffold for drug development targeting specific biological pathways.
  • Agricultural Chemicals: Its derivatives could be explored as agrochemicals for pest control or plant growth regulation.
  • Fragrance Industry: Compounds with similar structures are often used in perfumery due to their pleasant odors.

Interaction studies involving methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate have focused on its behavior in biological systems and potential interactions with enzymes or receptors. For instance, studies on related compounds indicate that they may interact with metabolic pathways without causing significant toxicity, suggesting a potential for safe use in various applications .

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate shares structural similarities with several other compounds within the bicyclic alkyl ester class. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(2R)-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate274255-60-61.00
(2S)-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate274255-59-31.00
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate10138-32-60.94
Dimethyl bicyclo[2.2.1]hept-1,3-dicarboxylate60007-93-40.94
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid36897-94-61.00

These compounds exhibit variations in their substituents and functional groups, which can significantly influence their chemical reactivity and biological activity compared to methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-04-15

Explore Compound Types